3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of similar benzothiazole derivatives has been analyzed using IR, 1H, 13C NMR, and mass spectral data . Unfortunately, specific structural data for “3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is not available in the retrieved sources.
Scientific Research Applications
- Thiazoles, including our compound of interest, have been studied for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. Although specific studies on this compound’s antioxidant activity are limited, its thiazole scaffold suggests potential in this area .
- Thiazoles have been explored as potential analgesics and anti-inflammatory agents. While direct evidence for our compound is scarce, its structural features may contribute to these properties. Further research is needed to validate its efficacy .
- Thiazoles exhibit antimicrobial and antifungal effects. Our compound could potentially be investigated for its ability to combat bacterial and fungal infections. However, specific studies on its antimicrobial properties are lacking .
- The thiazole ring system has been associated with neuroprotective properties. While not directly studied for our compound, its structural characteristics may make it relevant for neuroprotection. Further research is warranted to explore this aspect .
- Thiazoles have demonstrated antitumor and cytotoxic effects. For instance, related compounds have shown promise against human tumor cell lines. Our compound’s structure suggests potential in this area, but dedicated studies are necessary to evaluate its efficacy .
- Thiazoles serve as parent materials for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. While our compound’s specific applications in drug development remain unexplored, its thiazole framework provides a starting point for further investigations .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Drug Development and Chemical Reactions
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response .
Biochemical Pathways
For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the ph and polarity of their environment .
Future Directions
The future directions for research on “3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their potential as quorum sensing inhibitors . Additionally, their enzyme inhibitory effects against Alzheimer’s disease could be further investigated .
properties
IUPAC Name |
3,5-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-11-7-10(8-12(9-11)22-2)16(20)19-17-18-15-13(23-3)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLSDLEENWUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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